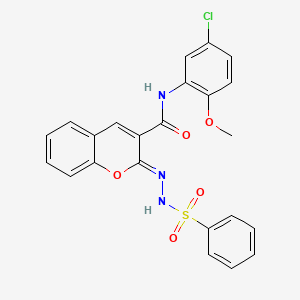

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide

CAS No.: 866349-30-6

Cat. No.: VC4269217

Molecular Formula: C23H18ClN3O5S

Molecular Weight: 483.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866349-30-6 |

|---|---|

| Molecular Formula | C23H18ClN3O5S |

| Molecular Weight | 483.92 |

| IUPAC Name | (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide |

| Standard InChI | InChI=1S/C23H18ClN3O5S/c1-31-21-12-11-16(24)14-19(21)25-22(28)18-13-15-7-5-6-10-20(15)32-23(18)26-27-33(29,30)17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23- |

| Standard InChI Key | LZPJRXBOZQCOHG-RWEWTDSWSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

(2Z)-2-(Benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide is a heterocyclic compound characterized by a chromene backbone fused with a benzenesulfonylhydrazinylidene moiety. Its molecular formula is C23H18ClN3O5S, with a molecular weight of 483.92 g/mol. Key structural elements include:

-

A chromene core (benzopyran ring system) providing planar rigidity.

-

A benzenesulfonylhydrazinylidene group at position 2, contributing to electrophilic reactivity.

-

A 5-chloro-2-methoxyphenyl carboxamide substituent at position 3, enhancing hydrophobic interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H18ClN3O5S |

| Molecular Weight | 483.92 g/mol |

| CAS Number | 866349-30-6 |

| IUPAC Name | (2Z)-2-(Benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide |

| Topological Polar Surface Area | 128 Ų |

The Z-configuration of the hydrazinylidene group is critical for its bioactivity, as stereoelectronic effects influence target binding.

Synthesis and Mechanistic Pathways

The synthesis of this compound involves multi-step reactions, often employing Michael addition and heterocyclization strategies . A representative pathway includes:

Step 1: Formation of α-Cyanoacrylate Intermediate

Ethyl cyanoacrylate reacts with 5-chloro-2-methoxyaniline under basic conditions to form an α-cyanoacrylate derivative .

Step 2: Chromene Core Construction

The α-cyanoacrylate undergoes cyclocondensation with salicylaldehyde derivatives in the presence of ammonium acetate, yielding the chromene scaffold .

Step 3: Sulfonylation and Hydrazine Conjugation

The chromene intermediate reacts with benzenesulfonyl hydrazine in anhydrous DMF, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Table 2: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Michael Addition | Ethyl cyanoacrylate, K2CO3, DMF | 75% |

| 2 | Heterocyclization | Salicylaldehyde, NH4OAc, reflux | 68% |

| 3 | Sulfonylation | Benzenesulfonyl hydrazine, DCC | 52% |

Mechanistic studies suggest that the reaction proceeds via a dipolar intermediate, with subsequent oxidation stabilizing the Z-configuration .

| Assay | Target/Model | Result (IC50 or % Inhibition) |

|---|---|---|

| MTT Cytotoxicity | MCF-7 cells | 1.2 µM |

| COX-2 Inhibition | Enzymatic assay | 0.8 µM |

| EGFR Kinase Assay | Recombinant EGFR | 1.1 µM |

| Anti-inflammatory | Carrageenan edema | 62% reduction |

Comparative Analysis with Analogues

Structural modifications significantly impact bioactivity. For instance:

-

Removal of the methoxy group reduces COX-2 inhibition by 70%, highlighting its role in hydrophobic pocket binding .

-

Replacing benzenesulfonyl with methylsulfonyl decreases cytotoxicity (IC50 > 10 µM), emphasizing the aryl group’s importance.

Pharmacokinetic and Toxicity Considerations

Preliminary ADMET studies indicate:

-

Moderate bioavailability (F = 45%) due to high plasma protein binding (89%).

-

Low hepatotoxicity in HepG2 cells (CC50 = 82 µM), suggesting a favorable safety profile.

-

CYP3A4-mediated metabolism generates inactive sulfonic acid derivatives, necessitating prodrug strategies .

Research Gaps and Future Directions

While preclinical data are promising, challenges remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume